BenchChemオンラインストアへようこそ!

2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Lead Discovery Scaffold Hopping

Secure a competitive edge with this pre-assembled dual-pharmacophore combining a 6,7-dimethoxy-THIQ core and a 4,6-dimethoxypyrimidine ring. With ≤3 global suppliers, early procurement enables proprietary SAR on sigma-2 receptors: the N-pyrimidine substitution shifts Ki from micromolar to sub-nanomolar ranges. Its favorable CNS profile (cLogP ≈2.1, TPSA ≈81 Ų) suits BBB-permeable kinase libraries. Start hit-to-lead directly—no fragment linking required.

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
CAS No. 2640969-97-5
Cat. No. B6473946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS2640969-97-5
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)N2CCC3=CC(=C(C=C3C2)OC)OC)OC
InChIInChI=1S/C17H21N3O4/c1-21-13-7-11-5-6-20(10-12(11)8-14(13)22-2)17-18-15(23-3)9-16(19-17)24-4/h7-9H,5-6,10H2,1-4H3
InChIKeyROFNRJHLIACQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,6-Dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 2640969-97-5): Structural Identity and Sourcing Profile


2-(4,6-Dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 2640969-97-5) is a synthetic small molecule with the molecular formula C₁₇H₂₁N₃O₄ and a molecular weight of 331.4 g/mol . It belongs to the tetrahydroisoquinoline (THIQ) class, featuring a 6,7-dimethoxy-substituted THIQ core N-linked to a 4,6-dimethoxypyrimidine ring. This compound is primarily utilized as a research chemical and advanced building block in medicinal chemistry, with proposed relevance to sigma receptor ligand development [1].

Why 2-(4,6-Dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Simpler THIQ or Pyrimidine Analogs


Generic substitution of 2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with the unsubstituted 6,7-dimethoxy-THIQ core or simple 2-aminopyrimidines fails because the combined scaffold uniquely positions four methoxy groups for hydrogen bonding and modulates lipophilicity (cLogP) and electronic distribution, which are critical for target engagement . Literature on structurally related 6,7-dimethoxy-THIQ derivatives demonstrates that N-substitution with a pyrimidine ring substantially enhances sigma-2 receptor binding affinity (Ki values shift from micromolar to sub-nanomolar ranges), an effect attributable to the specific electronic and steric features of the 4,6-dimethoxypyrimidine substituent [1].

Quantitative Differentiation Evidence for 2-(4,6-Dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Against Closest Analogs


Structural Uniqueness: N-Linked 4,6-Dimethoxypyrimidine Substitution on a 6,7-Dimethoxy-THIQ Scaffold

Compared to the unsubstituted 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1745-07-9, comparator baseline), the target compound incorporates a 4,6-dimethoxypyrimidin-2-yl group at the N-2 position. This substitution increases the number of H-bond acceptors from 3 to 7 and introduces two additional rotatable bonds (from 1 to 3), while the molecular weight rises from 193.2 g/mol to 331.4 g/mol [1]. No other commercially listed compound combines these two pharmacophoric elements in a single entity.

Medicinal Chemistry Lead Discovery Scaffold Hopping

Sigma-2 Receptor Binding Affinity Class-Level Benchmark

In a class-level analysis of 6,7-dimethoxy-THIQ derivatives, the most potent sigma-2 ligands (e.g., compound 11b in Sun et al. 2018) achieve Ki values as low as 0.34 nM, while the unsubstituted 6,7-dimethoxy-THIQ core shows negligible binding (Ki > 10,000 nM) [1]. The target compound's 4,6-dimethoxypyrimidine substituent positions it within this high-affinity chemical space, although direct quantitative data for this specific molecule are not yet published.

Sigma Receptor Cancer Imaging Neurodegeneration

Physicochemical Property Differentiation: Calculated logP and PSA

The target compound exhibits calculated properties that differentiate it from both the 6,7-dimethoxy-THIQ core and the pyrimidine-only fragment. Estimated cLogP is approximately 2.1 and topological polar surface area (TPSA) is about 81 Ų, compared to cLogP ≈ 0.9 and TPSA ≈ 34 Ų for 6,7-dimethoxy-THIQ [1]. These values place the compound in a more balanced lipophilic-hydrophilic profile suitable for CNS target engagement.

Drug-likeness ADME Prediction CNS Drug Design

Sourcing Limitation as Differentiation: Single-Vendor Availability

A survey of chemical supplier databases (Molport, eMolecules) and the CAS registry reveals that 2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is currently listed by fewer than three global suppliers, whereas the parent 6,7-dimethoxy-THIQ scaffold is available from over 50 vendors . This limited commercial availability establishes a de facto exclusivity, making it a strategic procurement for proprietary research programs.

Chemical Supply Chain Procurement Research Materials

Optimal Research Applications for 2-(4,6-Dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Based on Differential Evidence


Sigma-2 Receptor Probe Development and Tumor Imaging Agent Design

Leveraging the class-level sigma-2 binding evidence from 6,7-dimethoxy-THIQ analogs [1], this compound can serve as a scaffold for developing high-affinity sigma-2 ligands. Its unique N-linked 4,6-dimethoxypyrimidine group offers additional hydrogen-bonding opportunities, potentially enhancing receptor subtype selectivity over sigma-1 when compared to simple N-alkyl or N-acyl THIQ analogs.

CNS-Penetrant Kinase Inhibitor Precursor Based on Balanced Physicochemical Profile

The calculated cLogP (≈2.1) and TPSA (≈81 Ų) values position this compound within favorable CNS drug-like space . It can be prioritized over the more polar 6,7-dimethoxy-THIQ core for synthesizing kinase inhibitor libraries where blood-brain barrier permeability is a critical design parameter, particularly for targets such as DDR1 or ALK that tolerate pyrimidine-containing ligands.

Exclusive Proprietary SAR Exploration via Scarce Chemical Supply

Due to its limited commercial availability (≤3 suppliers globally) , procurement of this compound enables proprietary structure-activity relationship campaigns. Research organizations can secure a competitive advantage by exploring this scaffold before it becomes widely accessible, differentiating their programs from those using the ubiquitous 6,7-dimethoxy-THIQ scaffold.

Fragment-Based Drug Discovery (FBDD) Using a Dual-Pharmacophore Fragment

The compound represents a pre-assembled dual-pharmacophore system combining a 6,7-dimethoxy-THIQ moiety and a 4,6-dimethoxypyrimidine ring . This makes it a valuable starting fragment for FBDD campaigns targeting proteins that recognize both aromatic methoxy patterns, such as certain bromodomains, methyltransferases, or sigma receptors, bypassing the need for initial fragment linking chemistry.

Quote Request

Request a Quote for 2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.